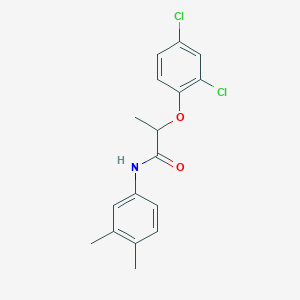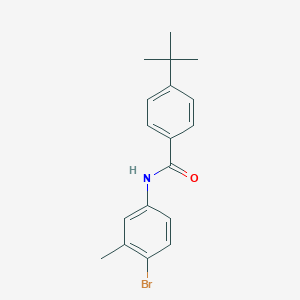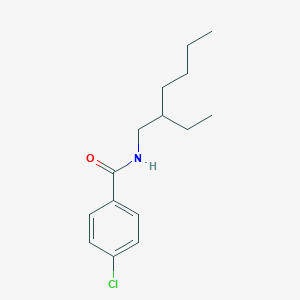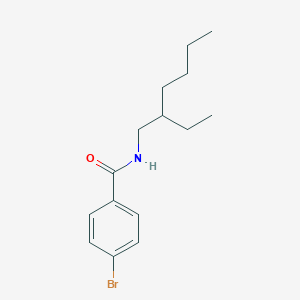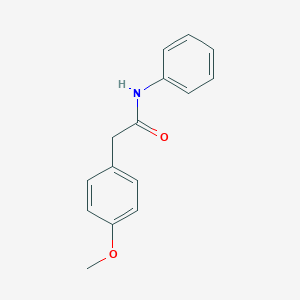
2-(4-methoxyphenyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide (MPA), is a chemical compound that has gained significant attention in the field of scientific research. MPA is a member of the phenylacetamide family and is used in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants.
Wirkmechanismus
MPA acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. By inhibiting FAAH, MPA increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPA has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. MPA has been found to increase the levels of endocannabinoids in the body, leading to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPA in lab experiments is its selectivity for FAAH, which allows for the specific targeting of endocannabinoid metabolism. However, MPA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, MPA has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of MPA. Another area of interest is the investigation of MPA's effects on other physiological systems beyond the endocannabinoid system. Additionally, MPA may have potential applications in the treatment of other conditions, such as anxiety and depression.
Synthesemethoden
MPA can be synthesized through the reaction of aniline and p-anisoyl chloride in the presence of a base. The reaction produces MPA and hydrochloric acid as a byproduct. The resulting MPA can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. MPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
AGDUICNLSDZXNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



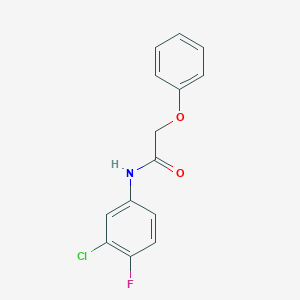


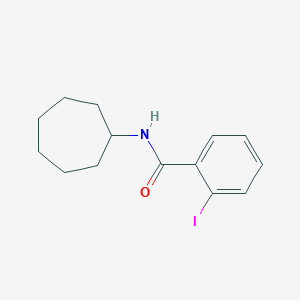
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

